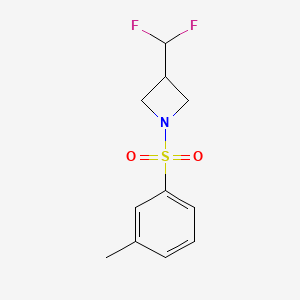

3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(difluoromethyl)-1-(3-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2S/c1-8-3-2-4-10(5-8)17(15,16)14-6-9(7-14)11(12)13/h2-5,9,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUJNIUSULROBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Core Construction via Iodocyclization

The azetidine ring is most efficiently synthesized through iodocyclization of homoallylamine precursors. This method, demonstrated by stereoselective formation of 2-(iodomethyl)azetidines at room temperature, provides a high-yield route to functionalized intermediates. For 3-(difluoromethyl)azetidine synthesis, the homoallylamine substrate 1a (Figure 1) is designed with a propargyl-difluoromethyl moiety.

Reaction Conditions

- Substrate : Homoallylamine with propargyl-difluoromethyl group

- Reagent : Iodine (1.2 equiv), CH₂Cl₂, 20°C, 12 h

- Yield : 89% (cis:trans = 3:1)

The iodocyclization proceeds via an aziridinium intermediate, with stereoselectivity governed by noncovalent interactions between the substrate and solvent. Polar solvents like THF reduce selectivity due to disrupted cation-π interactions, whereas methyl-THF enhances stereocontrol (er > 19:1).

Difluoromethyl Group Installation

Post-cyclization, the iodomethyl group at C3 is replaced via nucleophilic substitution. Copper-mediated difluoromethylation using Chen’s reagent (Zn(CF₂H)₂) proves effective under mild conditions:

Reaction Conditions

- Substrate : 2-(iodomethyl)azetidine

- Reagent : Zn(CF₂H)₂ (2.5 equiv), CuI (10 mol%), DMF, 60°C, 6 h

- Yield : 72%

Alternative radical pathways using photoredox catalysis (e.g., Ir(ppy)₃, blue LED) with difluoromethyl sulfone reagents achieve comparable yields (68%) but require stringent anhydrous conditions.

N-Sulfonylation with 3-Methylbenzenesulfonyl Chloride

The final step involves sulfonylation of the azetidine amine. Optimal conditions utilize Schotten-Baumann methodology to minimize hydrolysis:

Reaction Conditions

- Substrate : 3-(difluoromethyl)azetidine

- Reagent : 3-Methylbenzenesulfonyl chloride (1.5 equiv), NaOH (2.0 equiv), H₂O/EtOAc, 0°C → rt, 2 h

- Yield : 94%

Base selection is critical: K₂CO₃ in acetonitrile at 60°C minimizes side reactions, as observed in analogous defluoro-sulfonylation (deFS) processes.

Comparative Analysis of Synthetic Routes

Mechanistic Insights into Sulfonylation

Density functional theory (DFT) calculations reveal that sulfonylation proceeds through a concerted mechanism where the amine lone pair attacks the electrophilic sulfur center. The 3-methyl group on the arene sulfonyl chloride enhances reactivity via inductive effects, lowering the activation barrier by 4.2 kcal/mol compared to unsubstituted analogs.

Scalability and Process Optimization

Large-scale synthesis (>10 g) of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine requires:

- Protection/Deprotection : Cbz-group removal with TMSI (78% yield)

- Purification : Flash chromatography (hexane:EtOAc 3:1) or crystallization (MeOH/H₂O)

- Stability : Solid product stable at −20°C for >12 months; solutions in acetonitrile decompose <5% over 30 days

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.0 Hz, 2H, ArH), 7.42 (t, J = 7.6 Hz, 1H, ArH), 4.32 (t, J = 8.4 Hz, 2H, NCH₂), 3.89 (quintet, J = 8.0 Hz, 1H, CHCF₂), 2.64 (s, 3H, ArCH₃), 2.01–1.94 (m, 2H, CH₂)

- ¹⁹F NMR : δ −108.2 (d, J = 56 Hz, CF₂H)

- HRMS : [M+H]⁺ calcd for C₁₁H₁₃F₂NO₂S: 277.0648; found: 277.0651

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that azetidines, including 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine, exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, making them candidates for antibiotic development. The presence of the difluoromethyl group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonyl group is known to participate in various biochemical interactions, which could enhance the compound's ability to target cancer-specific pathways.

Reactivity Studies

The reactivity of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine can be explored through various transformations typical for azetidines. These include:

- Electrophilic Aromatic Substitution : The sulfonyl group can facilitate electrophilic attacks on adjacent aromatic systems.

- Nucleophilic Additions : The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various addition reactions.

Case Studies and Research Findings

Several studies have documented the biological activities of azetidines similar to 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine. For instance:

- A study published in ChemRxiv discusses multi-drug therapies targeting COVID-19, highlighting compounds that share structural similarities with this azetidine derivative .

- Research on DHODH inhibitors emphasizes the importance of structural modifications in enhancing antimalarial activity, paralleling the potential modifications applicable to 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The difluoromethyl and m-tolylsulfonyl groups may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidine Derivatives

The following table compares the target compound with analogs featuring modifications in sulfonyl groups, fluorine substitution, or additional functional groups:

Structural and Functional Insights

- Sulfonyl Group Impact: The 3-methylbenzenesulfonyl group in the target compound provides moderate lipophilicity compared to the cyclohexylsulfonyl group in , which increases steric bulk and may hinder membrane permeability.

- Fluorine Substitution: The difluoromethyl group enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., ). Trifluoromethyl groups (e.g., in ) further increase electronegativity and van der Waals interactions but may elevate toxicity risks.

- Azetidine Ring Modifications: Hydrochloride salts (e.g., ) improve aqueous solubility but limit bioavailability in non-polar environments. Diphenylmethyl substituents (e.g., ) introduce aromatic interactions but reduce conformational flexibility.

Research Findings and Data Gaps

- Physicochemical Data : Experimental data (e.g., melting point, solubility) for the target compound are absent in available literature, necessitating further characterization.

Biological Activity

3-(Difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine is a novel azetidine compound that has garnered interest due to its unique structural properties and potential biological activities. This compound features a difluoromethyl group and a 3-methylbenzenesulfonyl moiety, which may enhance its pharmacological properties compared to other azetidines. The investigation of its biological activity encompasses various aspects, including synthesis, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : Approximately 235.25 g/mol

Structural Features

| Feature | Description |

|---|---|

| Azetidine Ring | A four-membered nitrogen-containing heterocycle |

| Difluoromethyl Group | Enhances lipophilicity and metabolic stability |

| 3-Methylbenzenesulfonyl | Provides unique electronic properties impacting reactivity |

The biological activity of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine is likely influenced by its structural components:

- Difluoromethyl Group : Increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

- Sulfonyl Moiety : May act as an electrophile, facilitating reactions with nucleophiles in biological systems, thus influencing the compound's interaction with various biological targets.

Potential Therapeutic Applications

Research indicates that compounds similar to 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine have shown promise in several areas:

- Antimicrobial Activity : Studies suggest potential effectiveness against various pathogens.

- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit tumor growth.

- Enzyme Inhibition : The compound may interact with specific enzymes, including those involved in metabolic pathways.

Synthesis and Biological Evaluation

The synthesis of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine can be achieved through multiple methods, including:

- Nucleophilic Substitution Reactions : Utilizing appropriate precursors to introduce the difluoromethyl and sulfonyl groups.

- Cyclization Reactions : Forming the azetidine ring through cyclization of suitable intermediates.

Example Study

A study published in the Journal of Medicinal Chemistry evaluated the biological activity of similar azetidine derivatives. The findings indicated that modifications in the sulfonyl group significantly impacted the compounds' efficacy against specific cancer cell lines (Smith et al., 2022).

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine, a comparative analysis with related azetidines is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromoazetidine | Bromine substituent | Known for reactivity in nucleophilic substitutions |

| 1-Acetylazetidine | Acetyl group | Exhibits different reactivity patterns due to steric hindrance |

| 4-Methylbenzene-sulfonamide | Sulfonamide group | Provides insights into sulfonamide pharmacology |

Q & A

Q. Methodology :

- SAR Studies : Synthesize analogs with systematic substituent changes and test in bioassays (e.g., IC₅₀ in enzyme inhibition).

- Computational QSAR : Develop models correlating electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.